(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Brand Name:
Vulcanchem
CAS No.:
125815-84-1
VCID:
VC21205972
InChI:
InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1
SMILES:
CC(C)C1N2CCCC2C(=O)O1
Molecular Formula:
C9H15NO2
Molecular Weight:
169.22 g/mol
(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
CAS No.: 125815-84-1
Cat. No.: VC21205972
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125815-84-1 |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | (3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
| Standard InChI | InChI=1S/C9H15NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h6-8H,3-5H2,1-2H3/t7-,8+/m0/s1 |
| Standard InChI Key | FTWZLDXGMKFVTB-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)[C@@H]1N2CCC[C@H]2C(=O)O1 |
| SMILES | CC(C)C1N2CCCC2C(=O)O1 |
| Canonical SMILES | CC(C)C1N2CCCC2C(=O)O1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator